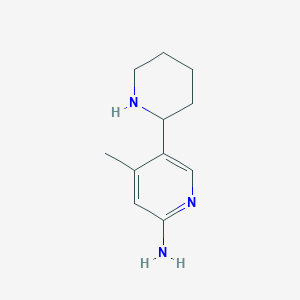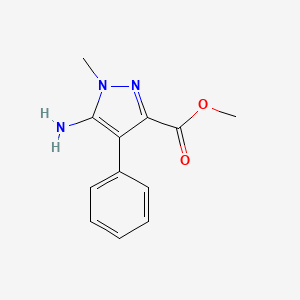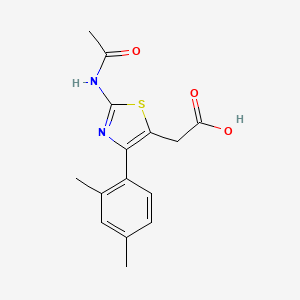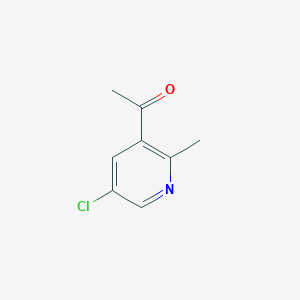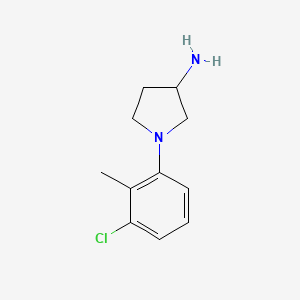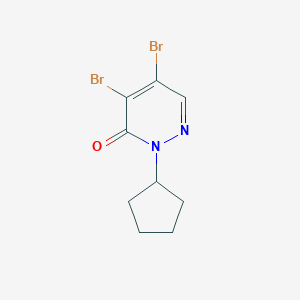
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclopentyl group in its structure suggests potential unique reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. A common synthetic route might include:
Starting Material: A pyridazinone derivative.
Bromination: Using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclopentyl Group Introduction: This can be achieved through alkylation reactions using cyclopentyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Reaction Optimization: Ensuring high yield and purity.
Scalability: Using continuous flow reactors or batch reactors.
Purification: Techniques like recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: Oxidation can modify the cyclopentyl group or the pyridazinone ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridazinones.
Reduction: Formation of debrominated pyridazinones.
Oxidation: Formation of oxidized derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichloro-2-cyclopentylpyridazin-3(2H)-one: Similar structure with chlorine atoms instead of bromine.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a cyclopentyl group.
Uniqueness
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and a cyclopentyl group, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H10Br2N2O |
|---|---|
Molekulargewicht |
322.00 g/mol |
IUPAC-Name |
4,5-dibromo-2-cyclopentylpyridazin-3-one |
InChI |
InChI=1S/C9H10Br2N2O/c10-7-5-12-13(9(14)8(7)11)6-3-1-2-4-6/h5-6H,1-4H2 |
InChI-Schlüssel |
IIYQVUBNCLDFKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2C(=O)C(=C(C=N2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


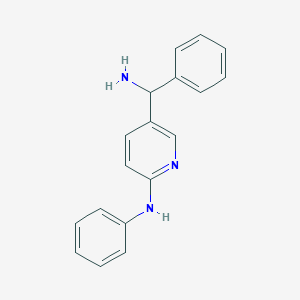
![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)



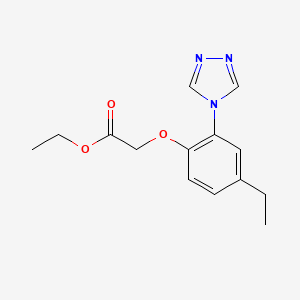
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)
